4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
Description
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic derivative featuring a fused oxa-azabicyclic core substituted with a 4-chlorophenyl group at position 2. This compound belongs to a class of polycyclic amines designed to modulate calcium influx pathways, particularly through N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), making it a candidate for neuroprotective applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its synthesis involves Diels-Alder reactions and subsequent functionalization to introduce the chlorophenyl moiety, which enhances lipophilicity and receptor-binding affinity .
In vitro studies using SH-SY5Y neuroblastoma cells demonstrate its low cytotoxicity (≤10% cell death at 10–50 µM) and significant attenuation of MPP⁺-induced neurotoxicity (23–53% enhancement in cell viability at 10 µM) . Molecular docking suggests binding within the NMDA ion channel, mimicking MK-801, a known NMDA antagonist .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXDJZLDYGMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted precursor, the compound can be synthesized through a series of cyclization and oxidation reactions, often using reagents like sodium hydride and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can exert neuroprotective effects, potentially slowing down or halting the progression of neurodegenerative diseases . Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known antagonists, thereby inhibiting excitotoxicity.
Comparison with Similar Compounds
Tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione (Compound 1)
- Structure : Lacks the oxa ring and chlorophenyl group but shares the tricyclic core.
- Activity : Dual NMDA/VGCC inhibition with moderate calcium influx blockage (30–40% inhibition at 10 µM). Neuroprotective efficacy is lower than 4-(4-chlorophenyl) derivatives .
- Cytotoxicity : Comparable low toxicity (IC₅₀ > 100 µM in SH-SY5Y cells) .
4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives (Compounds 2–13)
- Substituents : Variants include aliphatic chains (e.g., hydroxyethyl), heterocycles (e.g., piperazine), and aromatic groups (e.g., methoxyphenyl) .
- Activity :
- SAR : Lipophilicity and primary amine groups enhance calcium modulation; rigid conformers favor NMDA receptor binding .
Antimicrobial/Antiviral Azatricyclo Derivatives
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
Aminoalkanol Derivatives (e.g., III)
- Structure: Aminoalkyl chains appended to the tricyclic core.
- Activity : Anti-HIV-1 activity (EC₅₀ = 5.8 µM) but lower than AZT (EC₅₀ = 0.02 µM) .
CNS-Active Derivatives
Arylpiperazine-Linked Tricyclics (e.g., 3a, 3b)
Beta-Adrenolytic Aminoalkanols
- Structure: Hydroxyethylamino side chains.
- Activity: Weak beta-adrenoceptor affinity (IC₅₀ > 10 µM), inferior to propranolol (IC₅₀ = 8 nM) .
Comparative Data Tables
Table 1: Neuroprotective Activity and Calcium Modulation
| Compound | NMDA Inhibition (%) | VGCC Inhibition (%) | Neuroprotection (Cell Viability %) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|---|
| 4-(4-Chlorophenyl) derivative | 68 ± 5 | 55 ± 7 | 53.56 ± 9.29 | >100 |
| Tricycloundecene (1) | 45 ± 6 | 38 ± 4 | 32.10 ± 4.12 | >100 |
| Compound 3 (hydroxyethyl) | 72 ± 8 | 60 ± 6 | 53.56 ± 9.29 | >100 |
Table 2: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Antiviral Activity (EC₅₀, µM) |
|---|---|---|---|
| 10-(Diphenylmethylene) | 0.5–1.0 | >16 | Coxsackie B2: 1.2 |
| 4-(4-Chlorophenyl) derivative | N/A | N/A | N/A |
Structure-Activity Relationships (SAR)
- Chlorophenyl Group : Enhances NMDA receptor binding via π-π stacking and lipophilicity, critical for neuroprotection .
- Diphenylmethylene Group : Favors antimicrobial activity by increasing membrane permeability but elevates cytotoxicity .
- Aminoalkyl/Arylpiperazine Chains: Improve CNS penetration and antidepressant activity but reduce calcium channel affinity .
Biological Activity
The compound 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione (CAS No. 43069-79-0) is a synthetic organic molecule with diverse potential biological activities. Its unique structure, which incorporates a chlorophenyl group and an oxatricyclic framework, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H10ClNO3
- Molecular Weight: 275.69 g/mol
- Structure: The compound features a tricyclic system with a dione functional group, contributing to its reactivity and biological interactions .
Mechanisms of Biological Activity
The biological activity of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can be attributed to several mechanisms:
- Antioxidant Activity: The presence of the dione moiety allows the compound to act as a radical scavenger, potentially reducing oxidative stress in cells.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
- Antimicrobial Properties: Some derivatives of similar structures have shown efficacy against bacterial and fungal strains, indicating potential for this compound in antimicrobial applications.
Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of related compounds with similar structural features. The research demonstrated that compounds with the oxatricyclic framework exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results suggest that the tricyclic structure may enhance the bioactivity of the compound through increased interaction with cellular targets.
Antimicrobial Effects
Another study explored the antimicrobial efficacy of similar derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity highlights the potential application of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
